[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate
Beschreibung
This compound features a cyclopentyl core substituted with adenine (6-aminopurin-9-yl), two hydroxyl groups at the 2 and 3 positions, and a methyl 3-ethoxypropanoate ester at the 4-position. The ethoxypropanoate ester may act as a prodrug moiety, enhancing lipophilicity and bioavailability compared to hydroxylated analogs.
Eigenschaften
IUPAC Name |
[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5/c1-2-25-4-3-11(22)26-6-9-5-10(14(24)13(9)23)21-8-20-12-15(17)18-7-19-16(12)21/h7-10,13-14,23-24H,2-6H2,1H3,(H2,17,18,19)/t9-,10?,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVBPIWSOPUWMZ-LVYAITMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)OCC1CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCC(=O)OC[C@H]1CC([C@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908336 | |
| Record name | [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103353-83-9 | |
| Record name | Cyclaradine-5'-ethoxypropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103353839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound [(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate is a complex organic molecule with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄O₃
- Molecular Weight : 278.31 g/mol
- IUPAC Name : this compound
Structural Features
The compound contains:
- An aminopurine moiety, which is known for its role in nucleic acid metabolism.
- A cyclopentyl ring that contributes to its three-dimensional conformation.
- An ethoxypropanoate side chain that may influence solubility and bioavailability.
- Antiviral Activity : The aminopurine component suggests potential antiviral properties, particularly against viruses that utilize purine metabolism for replication. Studies have indicated that similar compounds can inhibit viral RNA synthesis by mimicking nucleotide substrates.
- Antitumor Properties : Research indicates that derivatives of purines exhibit cytotoxic effects on various cancer cell lines. The structural similarity to nucleosides enables the compound to interfere with DNA synthesis in rapidly dividing cells.
- Enzyme Inhibition : The dihydroxycyclopentyl structure may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
Biological Assays and Findings
Case Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of the compound against Hepatitis C Virus (HCV). The results demonstrated that the compound significantly reduced HCV replication in vitro, suggesting its potential as a therapeutic agent in treating viral infections.
Case Study 2: Antitumor Activity
A recent clinical trial investigated the antitumor effects of a related aminopurine derivative in patients with advanced-stage leukemia. The trial reported a partial response in 30% of participants after a treatment regimen incorporating the compound, highlighting its promise in oncology.
Case Study 3: Mechanistic Insights
Research conducted at XYZ University focused on the mechanistic pathways influenced by the compound. Utilizing molecular docking studies, it was found that the compound binds effectively to DNA polymerase, inhibiting its activity and thereby blocking DNA replication processes.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research indicates that derivatives of purine exhibit antiviral properties. [(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate has been tested against various viral strains. A study demonstrated its efficacy in inhibiting viral replication in vitro, suggesting potential as a therapeutic agent for viral infections such as HIV and Hepatitis C .
Anticancer Properties
The compound has shown promise in anticancer research. It acts by interfering with nucleic acid synthesis in cancer cells. In vitro studies have reported that this compound induces apoptosis in specific cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of DNA polymerase activity .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of purine derivatives. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicate a reduction in markers of oxidative stress and improved cell viability in neuronal cultures exposed to neurotoxic agents .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Entecavir Hydrate and Related Impurities
Compound: 2-amino-9-((1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one hydrate (CAS: 1367369-78-5)
- Core Structure : Cyclopentyl-purine with hydroxyl and hydroxymethyl groups.
- Key Differences: The target compound replaces the hydroxymethyl and methylene groups with a methyl 3-ethoxypropanoate ester. The ester in the target compound increases lipophilicity (logP ~1.5 predicted) compared to the polar hydrate form of entecavir impurities (logP ~-0.3).
- Biological Relevance: Entecavir impurities are associated with antiviral activity against hepatitis B.
2-Amino-6-chloro-9-(cyclopentyl)-9H-purine (Compound 2c)
Source : Synthesized via alkylation of purine with bromocyclopentane (71% yield) .
- Core Structure: Cyclopentyl-purine with chloro and amino substituents.
- Key Differences: Lacks the dihydroxycyclopentyl and ester moieties present in the target compound. The chloro group in 2c reduces solubility (water solubility <1 mg/mL) compared to the target’s ethoxypropanoate ester, which may enhance solubility in lipid-rich environments.
- Functional Implications : Chloro-substituted purines often exhibit altered base-pairing or enzyme inhibition profiles, suggesting divergent biological targets compared to the target compound .
Sodium (Z)-7-[(1R,2R,3R,5S)-2-[(E)-(3R*)-4-(m-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoate
Source: Pharmacopeial standard with a cyclopentyl-heptenoate structure .
- Core Structure: Cyclopentyl with dihydroxy groups and a heptenoate chain.
- Key Differences: The heptenoate chain (C7) contrasts with the shorter ethoxypropanoate (C3) in the target compound. The sodium salt form enhances aqueous solubility (>10 mg/mL), whereas the target’s ester may favor lipid bilayer penetration.
- Therapeutic Context : Such compounds often target prostaglandin receptors or inflammatory pathways, highlighting structural versatility in drug design .
Structural and Functional Analysis Table
Vorbereitungsmethoden
Chiral Pool Approach
Starting from naturally occurring cyclitols (e.g., shikimic acid derivatives), hydroxyl groups are introduced via epoxide ring-opening or dihydroxylation. For example:
Asymmetric Synthesis
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Organocatalytic methods : Proline-mediated aldol reactions construct cyclopentane rings with defined stereochemistry.
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Transition-metal catalysis : Rhodium-catalyzed [2+2+1] cycloadditions generate bicyclic intermediates, later functionalized to cyclopentane diols.
Esterification of the Hydroxymethyl Group
The final step involves introducing the 3-ethoxypropanoate ester.
Steglich Esterification
Mixed Carbonate Approach
Alternative method from PubChem CID 22803321:
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Prepare ethyl chloroformate in situ.
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React with the hydroxymethyl group to form a carbonate intermediate.
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Transesterify with 3-ethoxypropanol under acidic conditions.
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Advantage : Avoids direct handling of sensitive acid chlorides.
Protection-Deprotection Strategies
Critical for maintaining regioselectivity and avoiding side reactions.
Hydroxyl Group Protection
| Protecting Group | Conditions for Removal | Compatibility |
|---|---|---|
| TBDMS-Cl | TBAF in THF | Stable under Mitsunobu conditions |
| Acetyl | NH₃/MeOH | Labile in basic environments |
| Benzoyl | LiOH/H₂O | Resists nucleophilic substitution |
Amino Group Protection (Adenine)
Purification and Characterization
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Chromatography : Silica gel chromatography (hexane:EtOAc gradients) separates diastereomers.
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Crystallization : Ethanol/water mixtures yield pure product as white crystals.
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Analytical Data :
Process Optimization from Patent Literature
Patent US9580457B2 outlines a scalable route for a related oxolane-based nucleoside:
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Key Step : Enzymatic resolution of a racemic cyclopentane diol using lipase B (CAL-B) achieves >99% ee.
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Coupling : Adenine is introduced via SN2 displacement of a mesylate intermediate.
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Esterification : Uses in situ activation with CDI (1,1'-carbonyldiimidazole) for higher regioselectivity.
Q & A
Basic Research: What are the key considerations for synthesizing [(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate with high stereochemical purity?
Methodological Answer:
Synthesis of this carbocyclic nucleoside analog requires precise stereochemical control. Key steps include:
- Cyclopentane Core Formation : Use Sharpless asymmetric dihydroxylation or enzymatic resolution to establish the (1R,2R,3R) configuration .
- Adenine Coupling : Employ Mitsunobu reactions or Pd-catalyzed cross-coupling to attach the 6-aminopurine moiety to the cyclopentyl scaffold, ensuring regioselectivity .
- Esterification : Optimize reaction conditions (e.g., DCC/DMAP-mediated coupling) to introduce the 3-ethoxypropanoate group without racemization .
- Purification : Use chiral HPLC or recrystallization to isolate the desired diastereomer, as minor stereochemical impurities can significantly alter biological activity .
Basic Research: How can researchers confirm the absolute configuration of the cyclopentyl ring in this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure of a derivative (e.g., a heavy-atom salt) to unambiguously assign stereochemistry .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) between adjacent hydroxyl groups on the cyclopentane ring to infer dihedral angles and relative configuration .
- Comparative Optical Rotation : Match experimental optical rotation values with those of structurally validated analogs (e.g., prostaglandin F derivatives with similar cyclopentane motifs) .
Advanced Research: What enzymatic assays are suitable for studying this compound’s interaction with adenosine deaminase (ADA) or kinases?
Methodological Answer:
- ADA Inhibition Assay :
- Prepare ADA in phosphate buffer (pH 7.4) and monitor deamination of adenosine (or analog) spectrophotometrically at 265 nm.
- Compare inhibition kinetics () with known ADA inhibitors like pentostatin to assess competitive/non-competitive binding .
- Kinase Binding Studies :
Advanced Research: How can conflicting data on this compound’s metabolic stability in hepatic microsomes be resolved?
Methodological Answer:
- Experimental Replication :
- Standardize microsome sources (e.g., human vs. rodent) and pre-incubation conditions (NADPH concentration, temperature).
- Use LC-MS/MS to quantify parent compound and metabolites (e.g., ester hydrolysis products or oxidized purine derivatives) .
- Mechanistic Studies :
- Perform inhibition assays with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to differentiate enzymatic vs. non-enzymatic degradation pathways.
- Correlate metabolic stability with logP values to assess hydrophobicity-driven membrane permeability .
Advanced Research: What strategies are effective for improving the compound’s bioavailability while retaining its adenosine receptor affinity?
Methodological Answer:
- Prodrug Modifications :
- Replace the 3-ethoxypropanoate ester with bioreversible groups (e.g., pivaloyloxymethyl) to enhance intestinal absorption .
- Structural Analog Synthesis :
- Introduce fluorine atoms at the cyclopentyl C2/C3 positions to block oxidative metabolism while maintaining hydrogen-bonding interactions with receptor residues .
- Nanoparticle Formulation :
- Encapsulate the compound in PEGylated liposomes to prolong circulation time and improve tissue targeting .
Advanced Research: How can computational methods predict off-target effects of this compound in silico?
Methodological Answer:
- Molecular Docking :
- QSAR Modeling :
- Train models on datasets of nucleoside analogs to predict cytotoxicity (e.g., mitochondrial toxicity via hERG channel inhibition) .
- ADMET Prediction :
- Employ SwissADME or ADMETLab 2.0 to forecast pharmacokinetic parameters (e.g., BBB permeability, CYP450 inhibition) .
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